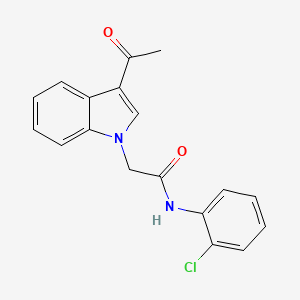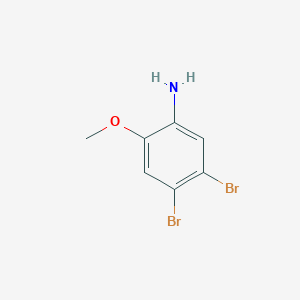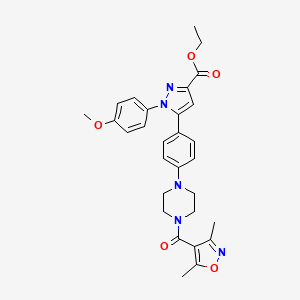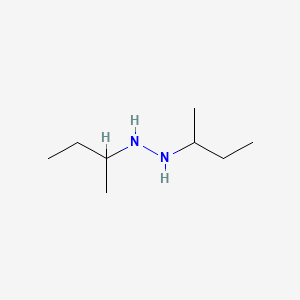
2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl ester is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system substituted with a carboxylic acid, a fluorophenyl group, and a hydroxy group, with an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Naphthalene Derivative Formation: The starting material, naphthalene, undergoes a Friedel-Crafts acylation to introduce the carboxylic acid group.
Fluorophenyl Substitution:
Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Esterification: The final step involves the esterification of the carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-keto-, ethyl ester.
Reduction: Formation of 2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl alcohol.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl ester involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenecarboxylic acid, 7-(4-chlorophenyl)-4-hydroxy-, ethyl ester
- 2-Naphthalenecarboxylic acid, 7-(4-bromophenyl)-4-hydroxy-, ethyl ester
- 2-Naphthalenecarboxylic acid, 7-(4-methylphenyl)-4-hydroxy-, ethyl ester
Uniqueness
The presence of the fluorophenyl group in 2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl ester imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in applications requiring specific electronic characteristics .
Propiedades
Fórmula molecular |
C19H15FO3 |
|---|---|
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
ethyl 7-(4-fluorophenyl)-4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C19H15FO3/c1-2-23-19(22)15-10-14-9-13(5-8-17(14)18(21)11-15)12-3-6-16(20)7-4-12/h3-11,21H,2H2,1H3 |
Clave InChI |
WJHSAAXQNPRVNJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)C3=CC=C(C=C3)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14165667.png)
![5-(Butane-1-sulfonyl)-3-(1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14165675.png)

![Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]-](/img/structure/B14165698.png)

![4-[Di(pyridin-2-yl)amino]benzamide](/img/structure/B14165711.png)

![2,2'-[(2,2,3,3,4,4-Hexafluoropentane-1,5-diyl)bis(oxy)]diacetic acid](/img/structure/B14165715.png)
